molecular formula C10H14N2O B1638904 (S)-2-Amino-N-methyl-3-phenylpropanamide CAS No. 35373-92-3

(S)-2-Amino-N-methyl-3-phenylpropanamide

Cat. No.: B1638904
CAS No.: 35373-92-3
M. Wt: 178.23 g/mol
InChI Key: BVRKOQJETMBIDK-VIFPVBQESA-N
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Description

(S)-2-Amino-N-methyl-3-phenylpropanamide is a chiral amide compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-3-phenylpropanamide typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-2-Amino-3-phenylpropanoic acid.

    Amidation Reaction: The carboxylic acid group of the precursor is converted to an amide group through an amidation reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) in the presence of a suitable amine, such as methylamine.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated chromatography systems for efficient purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(S)-2-Amino-N-methyl-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The compound may bind to active sites or allosteric sites, altering the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-methyl-3-phenylpropanamide: The enantiomer of the compound with different stereochemistry.

    2-Amino-N-methyl-3-phenylpropanamide: The racemic mixture of both enantiomers.

    N-Methyl-3-phenylpropanamide: A similar compound lacking the amino group.

Uniqueness

(S)-2-Amino-N-methyl-3-phenylpropanamide is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRKOQJETMBIDK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-56-0
Record name (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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